molecular formula C24H19NO5S B3956838 2-oxo-2-(thiophen-2-yl)ethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

2-oxo-2-(thiophen-2-yl)ethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B3956838
M. Wt: 433.5 g/mol
InChI Key: NLPBVTSDDKPGTC-UHFFFAOYSA-N
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Description

2-oxo-2-(thiophen-2-yl)ethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a benzoate ester, and a cyclopropane-fused isoindoline

Properties

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5S/c26-18(19-2-1-9-31-19)11-30-24(29)12-3-5-13(6-4-12)25-22(27)20-14-7-8-15(17-10-16(14)17)21(20)23(25)28/h1-9,14-17,20-21H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPBVTSDDKPGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)OCC(=O)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(thiophen-2-yl)ethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multi-step organic reactions. The key steps include the formation of the thiophene ring, the cyclopropane-fused isoindoline, and the benzoate ester linkage. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate cyclization and esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(thiophen-2-yl)ethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents include LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for the development of novel pharmaceuticals. The presence of the dioxoisoindoline structure is notable for its potential biological activity. Research has shown that derivatives of isoindole compounds often exhibit significant anti-cancer properties. The incorporation of thiophene groups can enhance the pharmacological profile by improving solubility and bioavailability.

Case Study : A study on similar compounds indicated that thiophene-containing isoindole derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting that our compound may exhibit similar properties .

Organic Synthesis

The compound can serve as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules.

Example Reactions :

  • Nucleophilic Substitution : The benzoate group can be replaced with different nucleophiles to create diverse derivatives.
  • Cyclization Reactions : The compound can undergo cyclization to form new ring structures, which are often valuable in drug design.

Materials Science

Due to its unique electronic properties stemming from the thiophene and isoindole components, this compound may find applications in the development of organic electronic materials. These materials are crucial for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Insight : Studies have shown that thiophene-based compounds often exhibit good charge transport properties, which are essential for efficient electronic devices .

Mechanism of Action

The mechanism of action of 2-oxo-2-(thiophen-2-yl)ethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiophene ring and the cyclopropane-fused isoindoline moiety are likely to interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-(thiophen-2-yl)ethyl benzoate
  • 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoic acid
  • Thiophene-2-carboxylic acid derivatives

Uniqueness

2-oxo-2-(thiophen-2-yl)ethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring and the cyclopropane-fused isoindoline moiety makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 2-oxo-2-(thiophen-2-yl)ethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 372.48 g/mol. The compound features a thiophene ring and a dioxoisoindole structure, which are known for their diverse pharmacological activities.

Antimicrobial Properties

Research indicates that compounds related to thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain thiophene-based compounds possess antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values for related compounds can be as low as 0.03 μg/mL against Candida albicans and other pathogens, suggesting that the biological activity of thiophene derivatives may extend to the compound .

Anticancer Activity

The anticancer potential of similar compounds has been documented in various studies. For example, derivatives containing the isoindole structure have shown promising results in inhibiting cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism often involves the inhibition of key signaling pathways associated with tumor growth .

The proposed mechanism of action for these compounds often involves the modulation of enzyme activity and interference with cellular signaling pathways. For example, some derivatives have been identified as inhibitors of protein kinases involved in cell cycle regulation, which may contribute to their anticancer effects .

Case Studies

Study Findings
Study on Antimicrobial ActivityCompounds related to thiophene exhibited MIC values ranging from 0.03 to 2 μg/mL against various fungal strains .
Evaluation of Anticancer PropertiesSelected isoindole derivatives showed IC50 values in the nanomolar range against breast and liver cancer cell lines .
Mechanistic StudyCertain derivatives were found to inhibit specific kinases involved in T-cell proliferation with IC50 values as low as 0.004 μM, indicating high potency .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The synthetic pathways often utilize starting materials derived from commercially available precursors, employing techniques such as refluxing in organic solvents and chromatography for purification.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-oxo-2-(thiophen-2-yl)ethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate?

  • Methodology : Multi-step synthesis typically involves coupling the thiophen-2-ylacetate moiety with the cyclopropa[f]isoindole benzoate core. Key steps include:

  • Reaction condition control : Temperature (e.g., 60–80°C for cyclopropane ring formation), solvent selection (e.g., DMF for polar intermediates), and catalysts (e.g., palladium for cross-coupling).
  • Intermediate purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>98% purity threshold) .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., thiophene protons at δ 6.8–7.2 ppm).
  • X-ray crystallography : Resolve crystal packing and stereochemistry of the ethenocyclopropa[f]isoindole core (e.g., bond angles <110° for strained cyclopropane rings) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+^+ at m/z ~550) .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

  • Methodology :

  • Liquid-liquid extraction : Separate polar impurities using dichloromethane/water phases.
  • Size-exclusion chromatography : Isolate high-molecular-weight aggregates.
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal lattice stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., NMR vs. crystallography)?

  • Methodology :

  • Cross-validation : Compare NMR-derived torsion angles with X-ray data to identify conformational flexibility (e.g., thiophene ring rotation).
  • Dynamic NMR experiments : Probe temperature-dependent chemical shift changes to assess rotational barriers .
  • Computational modeling : Use DFT (Density Functional Theory) to simulate and reconcile experimental vs. theoretical bond lengths .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

  • Methodology :

  • Accelerated stability testing : Incubate samples at 40–60°C in buffers (pH 1–12) for 1–4 weeks.
  • Analytical endpoints : Quantify degradation via HPLC-UV (e.g., loss of parent compound >10% indicates instability).
  • Split-plot factorial design : Randomize pH and temperature variables across replicates to identify interaction effects .

Q. How can researchers assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KDK_D values in nM range).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events.
  • Molecular docking : Align the compound’s 3D structure with target active sites (e.g., cyclopropane moiety fitting into hydrophobic pockets) .

Q. What approaches are used to study the environmental fate of this compound in ecological systems?

  • Methodology :

  • Biotic/abiotic transformation assays : Expose the compound to soil microbiota or UV light, then analyze metabolites via LC-MS/MS.
  • Partition coefficient modeling : Predict bioaccumulation using logPP values (e.g., >3 suggests high lipid affinity).
  • Mesocosm experiments : Simulate real-world ecosystems to track compound distribution in water, sediment, and biota .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across different assay platforms?

  • Methodology :

  • Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time.
  • Dose-response curve normalization : Use Hill slopes to compare potency (EC50_{50}) across platforms.
  • Meta-analysis : Pool data from orthogonal assays (e.g., enzymatic vs. cell-based) to identify outlier datasets .

Experimental Design Considerations

Q. What statistical models are appropriate for multi-variable optimization of synthesis?

  • Methodology :

  • Response Surface Methodology (RSM) : Design experiments using Central Composite Design (CCD) to optimize yield vs. reaction time/temperature.
  • ANOVA for split-plot designs : Analyze the impact of nested variables (e.g., catalyst type vs. solvent polarity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-2-(thiophen-2-yl)ethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
Reactant of Route 2
Reactant of Route 2
2-oxo-2-(thiophen-2-yl)ethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.